N-[(E)-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Overview
Description
N-[(E)-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a brominated aromatic ring, and various ether linkages
Preparation Methods
The synthesis of N-[(E)-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Bromination: Introduction of a bromine atom to the aromatic ring.
Etherification: Formation of ether linkages through nucleophilic substitution reactions.
Condensation: Formation of the triazole ring through cyclization reactions.
Final Assembly: Coupling of the triazole ring with the brominated aromatic compound under specific conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(E)-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Cyclization: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
N-[(E)-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and brominated aromatic structure make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure allows it to be used in the development of advanced materials, such as polymers or coatings with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-[(E)-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The brominated aromatic ring can also participate in interactions with biomolecules, leading to various biological effects.
Comparison with Similar Compounds
N-[(E)-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the aromatic ring or triazole ring.
Triazole Derivatives: Other triazole derivatives with different substituents can be compared in terms of their chemical reactivity and biological activity.
Brominated Aromatics: Compounds with brominated aromatic rings can be compared to understand the impact of bromination on their properties and applications.
Properties
IUPAC Name |
(E)-1-[3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O3/c1-22(2,3)17-5-7-18(8-6-17)29-9-10-30-21-19(23)11-16(12-20(21)28-4)13-26-27-14-24-25-15-27/h5-8,11-15H,9-10H2,1-4H3/b26-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFBOEPOOYAHFY-LGJNPRDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=NN3C=NN=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=N/N3C=NN=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.